2-Hex-5-en-3-yl-1,3-dioxolane
Description
2-Hex-5-en-3-yl-1,3-dioxolane is a cyclic acetal derivative with a 1,3-dioxolane core substituted by a hex-5-enyl group at the 2-position. This structure combines the stability of the dioxolane ring with the reactivity of an unsaturated aliphatic chain. The hexenyl substituent introduces a double bond at the 5-position, which may influence its chemical behavior, such as increased susceptibility to electrophilic addition or polymerization.
Properties
CAS No. |
113419-41-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-hex-5-en-3-yl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(4-2)9-10-6-7-11-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
NGISYCAIORFZLB-UHFFFAOYSA-N |
SMILES |
CCC(CC=C)C1OCCO1 |
Canonical SMILES |
CCC(CC=C)C1OCCO1 |
Synonyms |
1,3-Dioxolane, 2-(1-ethyl-3-butenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- 2-Methyl-1,3-dioxolane (CAS 497-26-7) : A simple analog with a methyl group. Its smaller substituent results in lower molecular weight (C₄H₈O₂, 88.11 g/mol) and higher volatility compared to 2-hex-5-en-3-yl-1,3-dioxolane .
- 2-Hexyl-1,3-dioxolane (CAS 1708-34-5) : Features a saturated hexyl chain. The absence of a double bond reduces reactivity but increases hydrophobicity and boiling point (201–203°C) .
- 2-Ethoxy-1,3-dioxolane : Contains an ethoxy group, enhancing polarity and making it a versatile solvent in organic synthesis .
- Poly(perfluoro-2-methylene-1,3-dioxolane): Fluorinated derivatives exhibit exceptional thermal stability and gas separation properties, unlike non-fluorinated analogs .
Physicochemical Properties
*Estimated based on structural analogs.
Reactivity and Stability
- Hydrolysis: 2-Methyl-1,3-dioxolane undergoes hydrolysis via the A-1 mechanism, while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 pathway.
- Thermodynamic Stability : Substituted dioxolanes like 2,2-di-iPr-1,3-dioxolane show steric effects that reduce stability. The hexenyl substituent’s linearity may minimize steric strain, enhancing stability compared to branched analogs .
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